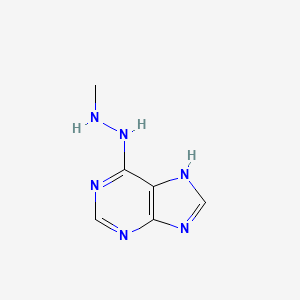
Methyl((1-methylethyl)thio)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl((1-methylethyl)thio)pyrazine is an organic compound with the molecular formula C8H12N2S. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl((1-methylethyl)thio)pyrazine can be synthesized through various chemical reactions. One common method involves the reaction of 2-chloropyrazine with isopropyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl((1-methylethyl)thio)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace the methylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl((1-methylethyl)thio)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in microbial communication and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industry to impart specific aromas to products.
Mécanisme D'action
The mechanism of action of methyl((1-methylethyl)thio)pyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpyrazine
- 2,5-Dimethylpyrazine
- 2,3-Diethyl-5-methylpyrazine
Comparison
Methyl((1-methylethyl)thio)pyrazine is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties. Compared to other pyrazines, it has a different odor profile and reactivity, making it valuable in specific applications such as flavor and fragrance formulations .
Propriétés
Numéro CAS |
93963-79-2 |
|---|---|
Formule moléculaire |
C8H12N2S |
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
2-methyl-3-propan-2-ylsulfanylpyrazine |
InChI |
InChI=1S/C8H12N2S/c1-6(2)11-8-7(3)9-4-5-10-8/h4-6H,1-3H3 |
Clé InChI |
LBAWRXUDKBOJMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)





![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)





